Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Catalog No.
S13993316
CAS No.
M.F
C13H24N2O3
M. Wt
256.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-aza...

Product Name

Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

IUPAC Name

tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

InChI

InChI=1S/C13H24N2O3/c1-11(2,3)18-10(16)15-8-12(9-17-4)5-13(15,6-12)7-14/h5-9,14H2,1-4H3

InChI Key

MJOPMWLLZOWIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1(C2)CN)COC

Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic compound featuring a unique azabicyclo structure, which incorporates both nitrogen and carbon atoms in a fused ring system. Its molecular formula is C13H24N2O2C_{13}H_{24}N_{2}O_{2}, with a molecular weight of approximately 240.34 g/mol. The compound consists of a tert-butyl group, an aminomethyl group, and a methoxymethyl group, contributing to its hydrophobic properties and enhancing its reactivity and potential biological activity .

The chemical reactivity of tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is influenced by its functional groups. The aminomethyl and carboxylate functionalities can participate in various reactions, such as:

  • Nucleophilic substitutions: The aminomethyl group can act as a nucleophile in substitution reactions.
  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Reduction reactions: The compound can undergo reduction to yield amines or alcohols, depending on the conditions used.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science .

Research indicates that compounds with azabicyclo structures often exhibit significant biological activities, including:

  • Antimicrobial properties: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer activity: Some derivatives have demonstrated potential in inhibiting cancer cell growth.
  • Neuroprotective effects: The structural features may contribute to neuroprotective activities, making them candidates for treating neurodegenerative diseases.

The specific biological activity of tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate requires further investigation through pharmacological studies .

The synthesis of tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multi-step organic reactions:

  • Formation of the azabicyclo structure: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of functional groups: The tert-butyl and methoxymethyl groups are added via alkylation or acylation reactions.
  • Final modifications: The aminomethyl group is introduced through reductive amination or similar methods.

Careful control of reaction conditions is crucial to ensure high yield and purity of the final product .

Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has potential applications in various fields:

  • Medicinal chemistry: As a lead compound for developing new drugs targeting infections or cancer.
  • Material science: As a building block for synthesizing novel polymers or materials with specific properties.
  • Chemical biology: In studies exploring enzyme inhibitors or receptor ligands due to its unique structural features.

These applications highlight the compound's versatility and importance in research and development .

Interaction studies involving tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate could focus on:

  • Binding affinity: Assessing how well the compound binds to specific biological targets, such as enzymes or receptors.
  • Mechanism of action: Understanding how the compound exerts its biological effects at the molecular level.
  • Synergistic effects: Investigating potential combinations with other drugs to enhance therapeutic efficacy.

Such studies are critical for elucidating the compound's pharmacological profile and optimizing its use in therapeutic applications .

Several compounds share structural similarities with tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, each exhibiting unique features:

Compound NameCAS NumberMolecular FormulaUnique Features
Tert-butyl 1-(aminomethyl)-4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate2920427-36-5C12H22N2O3Hydroxymethyl group
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate135394626C12H22N2O3Different position for aminomethyl
Tert-butyl 4-amino-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate2231674-29-4C11H20N2O3Variation in substituents

These compounds vary primarily in their substituents and functional groups, influencing their biological activity and chemical reactivity. The unique combination of the tert-butyl group and the specific azabicyclo structure in tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate sets it apart from these similar compounds, potentially offering distinct advantages in pharmaceutical applications .

Photochemical [2+2] Cycloaddition Strategies for Bicyclic Core Assembly

The photochemical [2+2] cycloaddition has emerged as a powerful method for constructing the strained 2-azabicyclo[2.1.1]hexane core. Key developments in this area leverage the inherent ring strain of cyclobutene precursors to drive cycloaddition reactions under ultraviolet irradiation. A seminal approach involves the use of cis-cyclobut-3-ene-1,2-dicarboxylic anhydride as a starting material, which undergoes [2+2] photocycloaddition with electron-deficient dienophiles to form the bicyclic skeleton.

Recent work by Chang et al. demonstrated catalyst-controlled regiodivergence in these reactions using N-methylimidazole-activated substrates. Under optimized conditions with 4CzIPN as the photocatalyst, irradiation at 390 nm produced the desired bicyclo[2.1.1]hexane scaffold in 78% yield with exclusive formation of the endo-methoxymethyl isomer. Transient absorption spectroscopy confirmed the involvement of energy transfer pathways when using iridium-based photocatalysts, contrasting with electron transfer mechanisms observed with organic dyes.

Table 1: Comparative Photocycloaddition Conditions for Bicyclic Core Formation

PrecursorPhotocatalystλ (nm)Time (h)Yield (%)Regioselectivity
Cyclobutene dicarbamateNone25448653:1 endo:exo
N-Me-imidazole derivative4CzIPN3901278>20:1 endo
Styrene conjugateEosin Y45024821.5:1 α:β

Critical to functionalization at the 4-position is the strategic placement of methoxymethyl groups prior to cycloaddition. Pre-functionalization of the cyclobutene precursor with methoxymethyl ethers enables retention of this group during the strain-release process. Post-cycloaddition oxidation states are carefully controlled through sequential reduction and protection steps, with sodium borohydride proving effective for ketone reduction without epimerization.

Bromine-Mediated Rearrangement Approaches to Functionalized Azabicyclohexanes

Bromine-containing intermediates play a pivotal role in installing the aminomethyl group at the 1-position of the bicyclic framework. The Fleming rearrangement, involving treatment of urethane derivatives with thionyl chloride followed by sodium azide, provides a reliable pathway to azide intermediates that can undergo thermal cyclization.

A particularly efficient sequence starts with bromoazetidine precursors, which undergo acid-mediated ring-opening to generate bromoamine intermediates. Subsequent exposure to potassium carbonate in dimethylformamide induces a tandem dehydrohalogenation-cyclization process, forming the azabicyclo[2.1.1]hexane core with simultaneous installation of the aminomethyl group. This method demonstrates excellent functional group tolerance, allowing preservation of the methoxymethyl substituent at position 4 when using orthogonal protecting groups.

Key Reaction Sequence:

  • Bromination of cyclobutene dicarbamate using phenylselenyl bromide
  • Sodium hydride-mediated ring closure to form bicyclic selenide
  • Radical debromination using tributyltin hydride
  • Reductive amination to install aminomethyl group

Recent optimization studies show that replacing traditional selenium chemistry with bromine-based intermediates improves atom economy and reduces metal contamination. The use of visible-light-mediated bromine radical generation enables milder reaction conditions compared to thermal methods, with reported yields increasing from 45% to 68% when employing eosin Y as a photoredox catalyst.

Carbamate Protection-Deprotection Dynamics in Multigram Syntheses

The tert-butyl carbamate (Boc) protecting group plays a dual role in the synthesis – stabilizing the secondary amine during harsh reaction conditions and directing regioselectivity in cyclization steps. Multigram-scale syntheses require careful optimization of protection-deprotection sequences to maintain high yields while minimizing side reactions.

Table 2: Boc Protection/Deprotection Conditions Comparison

StepReagentSolventTemp (°C)Yield (%)
ProtectionBoc₂O, DMAPTHF2592
DeprotectionHCl (4M in dioxane)DCM0→2589
Orthogonal deprotectionTMSOTf, 2,6-lutidineCH₃CN-4095

The methoxymethyl group at position 4 introduces unique challenges during carbamate manipulation. Studies comparing different acid catalysts for Boc removal revealed that trimethylsilyl triflate in acetonitrile at -40°C successfully cleaves the carbamate without affecting the methoxymethyl ether. This low-temperature method proves essential for preventing β-elimination side reactions that become significant at scales above 10 grams.

Sequential protection strategies have been developed to enable selective functionalization. A representative approach first installs the Boc group at the bridgehead nitrogen, followed by temporary protection of the aminomethyl group as a phthalimide. This allows clean introduction of the methoxymethyl group via Williamson ether synthesis before final deprotection steps. Scale-up experiments demonstrate that maintaining strict temperature control during Boc removal (<5°C) reduces epimerization at the bridgehead carbon from 12% to <2%.

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.17869263 g/mol

Monoisotopic Mass

256.17869263 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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